Cas no 947141-86-8 (tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate)

Tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate is a specialized carbamate derivative featuring a trans-cyclohexyl backbone with an ethynyl functional group at the 4-position. This compound is valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials, due to its rigid cyclohexyl structure and reactive ethynyl moiety. The tert-butyl carbamate (Boc) protecting group enhances stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. Its well-defined stereochemistry (trans-configuration) ensures precise control in stereoselective reactions. The compound serves as a versatile intermediate in peptide synthesis, click chemistry, and the construction of complex molecular architectures, offering reliability in multi-step synthetic pathways.
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate structure
947141-86-8 structure
Product Name:tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate
CAS No:947141-86-8
MF:C13H21NO2
MW:223.31134390831
MDL:MFCD12963985
CID:1079537
PubChem ID:57538360
Update Time:2025-10-28

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl trans-4-ethynylcyclohexylcarbamate
    • tert-butyl N-(4-ethynylcyclohexyl)carbamate
    • N-Boc-4-ethynylcyclohexanamine
    • NZTBBJYAWNVCOE-XYPYZODXSA-N
    • 4167AF
    • SB12086
    • trans-1-(Boc-amino)-4-ethynylcyclohexane
    • AK186191
    • tert-Butyl trans 4-ethynylcyclohexylcarbamate
    • tert-Butyl trans-4-ethynylcyclohexanecarbamate
    • J3.610.5
    • 1,1-Dimethylethyl N-(trans-4-ethynylcyclohexyl)carbamate (ACI)
    • (trans-4-Ethynylcyclohexyl)carbamic acid tert-butyl ester
    • tert-Butyl (trans-4-ethynylcyclohexyl)carbamate
    • tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate
    • EN300-7003184
    • CIS-1-(BOC-AMINO)-4-ETHYNYLCYCLOHEXANE
    • MFCD12963985
    • AKOS033980345
    • SCHEMBL3378440
    • 1824233-64-8
    • trans-N-Boc-4-ethynylcyclohexanamine
    • 1-(BOC-AMINO)-4-ETHYNYLCYCLOHEXANE
    • SCHEMBL24136683
    • tert-Butyl((1s,4s)-4-ethynylcyclohexyl)carbamate
    • 947141-86-8
    • AT32033
    • 2352933-18-5
    • DB-101516
    • cis-tert-Butyl (4-ethynylcyclohexyl)carbamate
    • AKOS025403987
    • trans-(4-ethynyl-cyclohexyl)-carbamic acid tert-butyl ester
    • EN300-315559
    • F2147-2821
    • CS-0059691
    • tert-Butyl ((1s,4s)-4-ethynylcyclohexyl)carbamate
    • tert-Butyl (cis-4-ethynylcyclohexyl)carbamate
    • EN300-7000680
    • tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate
    • Z1509116444
    • tert-butylN-(4-ethynylcyclohexyl)carbamate
    • SCHEMBL3378438
    • AT32032
    • Carbamic acid, N-(4-ethynylcyclohexyl)-, 1,1-dimethylethyl ester
    • TERT-BUTYL N-[(1R,4R)-4-ETHYNYLCYCLOHEXYL]CARBAMATE
    • AS-66508
    • A1-01308
    • CS-0529335
    • SY232351
    • MDL: MFCD12963985
    • Inchi: 1S/C13H21NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15)/t10-,11-
    • InChI Key: NZTBBJYAWNVCOE-XYPYZODXSA-N
    • SMILES: N([C@@H]1CC[C@@H](C#C)CC1)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 223.157228913g/mol
  • Monoisotopic Mass: 223.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3
  • XLogP3: 2.6

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate Security Information

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tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 2 h, rt
1.2 Reagents: Water ;  rt
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Production Method 2

Reaction Conditions
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1.2 Solvents: Methanol ;  overnight, rt
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Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  12 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
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Production Method 4

Reaction Conditions
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Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
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Production Method 6

Reaction Conditions
1.1 Reagents: N,N′-Dimethylethylenediamine ,  Chloro(1-methylethyl)magnesium Solvents: Toluene ;  rt → -10 °C; -5 °C; 30 min, -10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 °C; 5 °C → 25 °C; pH 5 - 6, 20 - 25 °C
1.3 Solvents: Isopropanol ,  Water ;  20 - 25 °C; 30 min, 20 - 25 °C; 1 h, 20 - 25 °C; 1 h, 0 °C
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Production Method 7

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Production Method 8

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1.2 12 h, rt
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Production Method 9

Reaction Conditions
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tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate Raw materials

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate Preparation Products

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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:34
Price ($):406.0/1484.0
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Additional information on tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate

Introduction to tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate (CAS No. 947141-86-8)

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 947141-86-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of biologically active molecules. The unique structural features of tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate, including the presence of a tert-butyl group and a 4-ethynylcyclohexyl moiety, contribute to its distinctive chemical properties and potential utility in the development of novel therapeutic agents.

The tert-butyl group is a well-known sterically hindered alkyl group that often serves as a protecting group in organic synthesis. Its bulkiness can influence the reactivity and conformational preferences of adjacent functional groups, making it a valuable tool in designing molecules with specific three-dimensional shapes. In contrast, the 4-ethynylcyclohexyl moiety introduces a reactive alkyne functional group, which can participate in various coupling reactions such as Sonogashira coupling, allowing for further functionalization and diversification of the molecular structure. These structural elements make tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate a promising candidate for exploring new chemical spaces in drug discovery.

Recent advancements in synthetic methodologies have highlighted the importance of such multifunctional intermediates in streamlining the development of complex pharmaceuticals. The ability to introduce both protecting and reactive groups into a single molecule allows chemists to manipulate its reactivity with precision, facilitating efficient synthetic routes. For instance, the carbamate linkage in tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate can be selectively cleaved under mild conditions to reveal the underlying functionality, making it an attractive building block for constructing more intricate molecular architectures.

Moreover, the study of carbamates has seen considerable progress in recent years, particularly in their role as pharmacophores in drug design. Carbamate-based compounds have been explored for their potential as kinase inhibitors, protease inhibitors, and other enzyme-targeting agents. The structural motif of tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate aligns well with these pharmacological interests, as it combines steric bulk with accessible reactive sites for further derivatization. This has led to its incorporation into various research projects aimed at identifying novel therapeutic candidates.

In the realm of medicinal chemistry, the alkyne functional group present in 4-ethynylcyclohexyl derivatives offers unique opportunities for post-synthetic modification. Alkynes are particularly amenable to cross-coupling reactions, which are cornerstone techniques in modern synthetic organic chemistry. These reactions enable the formation of carbon-carbon bonds under mild conditions and with high selectivity, making them indispensable tools for constructing complex molecules. By leveraging these reactions, researchers can attach diverse functional groups to the alkyne backbone of tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate, thereby generating libraries of compounds for biological evaluation.

One notable application of this compound is its use as a precursor in the synthesis of macrocyclic peptides and peptidomimetics. Macrocycles are known to exhibit enhanced binding affinity and selectivity towards biological targets due to their rigid three-dimensional structures. The combination of a bulky tert-butyl group and an ethynyl substituent provides an ideal framework for constructing such macrocycles through iterative coupling reactions or ring-closing metathesis strategies. This approach has been successfully employed in recent studies to develop novel antimicrobial agents and antiviral compounds.

The versatility of tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate also extends to its role as a chiral building block. The presence of a stereogenic center at the carbamate nitrogen allows for the preparation of enantiomerically pure derivatives, which are often required for pharmaceutical applications due to their improved pharmacokinetic properties. Chiral synthesis techniques can be applied to produce both enantiomers of this compound, enabling researchers to investigate stereochemical influences on biological activity.

Recent research has also explored the use of tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate in polymer chemistry and materials science. The incorporation of alkyne-functionalized monomers into polymer backbones has led to materials with enhanced mechanical strength and functional properties. These polymers find applications in coatings, adhesives, and even biodegradable materials. The unique reactivity profile of this compound makes it a valuable asset in designing advanced materials with tailored characteristics.

In conclusion, tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate (CAS No. 947141-86-8) represents a fascinating compound with broad utility across multiple domains of chemistry and biology. Its structural features—combining steric hindrance with reactive sites—make it an excellent candidate for synthetic applications ranging from drug development to material science. As research continues to uncover new methodologies and applications for this class of compounds, tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate is poised to remain at the forefront of innovation in chemical synthesis and medicinal chemistry.

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(CAS:947141-86-8)tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate
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